molecular formula C25H20N2O4 B14095777 1-(3-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095777
M. Wt: 412.4 g/mol
InChI Key: MWXCCUAWVXPNAH-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3-ethoxybenzaldehyde, pyridine-3-carboxaldehyde, and appropriate chromene derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts like piperidine or pyrrolidine.

    Cyclization reactions: Employing acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

    Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch processing: For precise control over reaction conditions.

    Flow chemistry: For continuous production and scalability.

    Optimization: Using high-throughput screening to optimize reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, pyrrolidine for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield corresponding ketones or carboxylic acids.

    Reduction: May produce alcohols or amines.

    Substitution: Can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Hydroxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(3-Ethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific ethoxyphenyl and pyridinylmethyl substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O4/c1-2-30-18-9-5-8-17(13-18)22-21-23(28)19-10-3-4-11-20(19)31-24(21)25(29)27(22)15-16-7-6-12-26-14-16/h3-14,22H,2,15H2,1H3

InChI Key

MWXCCUAWVXPNAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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